4-ethoxy-3-methyl-N-3-pyridinylbenzamide
Description
4-Ethoxy-3-methyl-N-3-pyridinylbenzamide is a substituted benzamide derivative featuring a benzene ring with ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively. The amide nitrogen is bonded to a pyridine ring at the 3-position. This structural motif is significant in medicinal chemistry, as benzamide and pyridine moieties are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-14-7-6-12(9-11(14)2)15(18)17-13-5-4-8-16-10-13/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPTSRSPPEFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent and Functional Group Variations
The compound’s key structural differentiators include:
- Methyl group (3-position) : Introduces steric hindrance, which may influence binding interactions.
- Pyridin-3-yl amide : Direct attachment of pyridine via an amide bond, enabling hydrogen bonding and π-π stacking.
Comparative Analysis Table
*logP values estimated using fragment-based methods (e.g., XLogP3).
Key Observations
- Steric and Electronic Effects : The 3-methyl group may hinder interactions in sterically sensitive binding pockets, while trifluoromethyl groups (as in ) enhance electron-withdrawing effects and metabolic stability.
- Linker Flexibility : Pyridinylmethyl linkers (e.g., ) introduce conformational flexibility, contrasting with the rigid amide bond in the target compound.
- Metabolic Stability : Amide bonds (target compound) are more stable in vivo than ester groups (e.g., I-6473 in ), which are prone to hydrolysis .
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